molecular formula C22H17ClFN3O4S B2417370 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1031575-19-5

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2417370
CAS No.: 1031575-19-5
M. Wt: 473.9
InChI Key: KJZMLRSMMGPEGQ-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

Research on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocycles to improve metabolic stability. For instance, investigations into N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide derivatives showed potential in vitro and in vivo efficacy against PI3Kα and mTOR, highlighting the relevance of chloro and fluoro substituted benzothiadiazol derivatives in cancer research (Stec et al., 2011).

Environmental Impact and Metabolism

Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have delved into their metabolism in human and rat liver microsomes. These herbicides are known carcinogens in rats and their metabolic pathways might involve the formation of DNA-reactive species. Understanding the metabolism of these compounds in human liver microsomes, primarily through cytochrome P450 isoforms, is crucial for assessing their environmental and health impacts (Coleman et al., 2000).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been conducted to assess their potential in photovoltaic applications. These studies have shown that such compounds exhibit good light harvesting efficiency and are promising for use in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies have indicated significant binding affinity to targets like Cyclooxygenase 1 (COX1), suggesting applications in drug discovery (Mary et al., 2020).

Antimicrobial and Anticancer Activities

Research on novel sulfonamide derivatives of chloroacetamide compounds has identified potential cytotoxic activity against cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These studies underscore the therapeutic potential of chloroacetamide derivatives in oncology (Ghorab et al., 2015).

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-16-6-4-5-15(12-16)25-21(28)13-27-26-22(17-7-2-3-8-19(17)24)18-11-14(23)9-10-20(18)32(27,29)30/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZMLRSMMGPEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.